DICARBONYLBIS(CYCLOPENTADIENYL)TITANIUM(II)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dicarbonylbis(cyclopentadienyl)titanium(II) is a chemical compound with the formula (η5-C5H5)2Ti(CO)2. This maroon-colored, air-sensitive species is soluble in aliphatic and aromatic solvents . It has been used for various chemical reactions, including the deoxygenation of sulfoxides, reductive coupling of aromatic aldehydes, and reduction of aldehydes .

Vorbereitungsmethoden

Dicarbonylbis(cyclopentadienyl)titanium(II) is typically prepared by the reduction of titanocene dichloride with magnesium as a slurry in tetrahydrofuran (THF) under an atmosphere of carbon monoxide . The reaction can be represented as follows:

(C5H5)2TiCl2+Mg+2CO→(C5H5)2Ti(CO)2+MgCl2

Historically, the complex was first prepared by the reduction of titanocene dichloride with sodium cyclopentadienyl under an atmosphere of carbon monoxide .

Analyse Chemischer Reaktionen

Dicarbonylbis(cyclopentadienyl)titanium(II) undergoes various types of reactions, including:

Oxidation: It can react with acyl halides (RCOCl) to form acyl derivatives of titanium(IV), such as [Ti(C5H5)2(COR)Cl].

Reduction: It is used for the reduction of aldehydes and deoxygenation of sulfoxides.

Substitution: It reacts with alkyl iodides to form acyl derivatives like [Ti(C5H5)2(COR)I].

Common reagents and conditions used in these reactions include acyl halides, alkyl iodides, and carbon monoxide. Major products formed from these reactions are acyl derivatives of titanium(IV) and reduced organic compounds .

Wissenschaftliche Forschungsanwendungen

Dicarbonylbis(cyclopentadienyl)titanium(II) has several scientific research applications:

Wirkmechanismus

The mechanism by which dicarbonylbis(cyclopentadienyl)titanium(II) exerts its effects involves its ability to coordinate with organic molecules and facilitate various chemical transformations. The compound’s molecular targets include carbonyl groups and sulfoxides, which it can reduce or deoxygenate . The pathways involved in these reactions typically include coordination of the titanium center with the substrate, followed by electron transfer and bond formation or cleavage .

Vergleich Mit ähnlichen Verbindungen

Dicarbonylbis(cyclopentadienyl)titanium(II) can be compared with other similar compounds, such as:

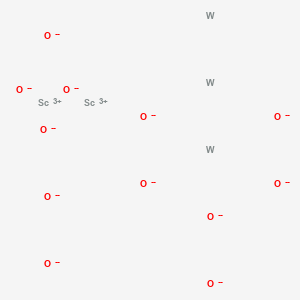

Dicarbonylbis(cyclopentadienyl)zirconium(II): Similar in structure and reactivity but involves zirconium instead of titanium.

Dicarbonylbis(cyclopentadienyl)hafnium(II): Another analogous compound with hafnium, exhibiting similar chemical properties.

Titanocene dichloride: A precursor to dicarbonylbis(cyclopentadienyl)titanium(II), used in its synthesis.

Dicarbonylbis(cyclopentadienyl)titanium(II) is unique due to its specific reactivity with carbonyl groups and sulfoxides, making it a valuable reagent in organic synthesis .

Eigenschaften

CAS-Nummer |

12129-51-0 |

|---|---|

Molekularformel |

C12H10O2Ti-2 |

Molekulargewicht |

234.077 |

IUPAC-Name |

bis(oxomethylidene)titanium;cyclopenta-1,3-diene |

InChI |

InChI=1S/2C5H5.2CO.Ti/c2*1-2-4-5-3-1;2*1-2;/h2*1-3H,4H2;;;/q2*-1;;; |

InChI-Schlüssel |

AYSYTHDGPPKHIU-UHFFFAOYSA-N |

SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.C(=O)=[Ti]=C=O |

Herkunft des Produkts |

United States |

Q1: How does Dicarbonylbis(cyclopentadienyl)titanium(II) interact with carbonyl and imino groups, and what are the downstream effects of this interaction?

A1: Dicarbonylbis(cyclopentadienyl)titanium(II) acts as a powerful reducing agent, facilitating the coupling of carbonyl or imino functional groups. [] This interaction leads to the formation of new carbon-carbon bonds, a fundamental process in organic synthesis. The paper specifically investigates its potential as a model for carbon dioxide dimerization, highlighting the compound's ability to promote the formation of new C-C bonds from relatively inert molecules. [] Furthermore, the research explores a novel metallacycle formation resulting from this interaction, suggesting broader applications in synthesizing complex cyclic structures. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[Ethoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B576956.png)

![3,7-Methano-2H-indeno[5,6-b]azet-2-one,1,2a,3,3a,6,6a,7,7a-octahydro-,endo,exo-(8CI)](/img/structure/B576960.png)

![(1R,3R,6R,8R,11S,12S,14R,15S,16R)-6-(dimethylamino)-7,7,12,16-tetramethyl-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadec-17-en-14-ol](/img/structure/B576968.png)

![(5S,8S,9S,10R,13S,14S)-10,13-dimethyl-3,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene-1,6-dione](/img/structure/B576979.png)